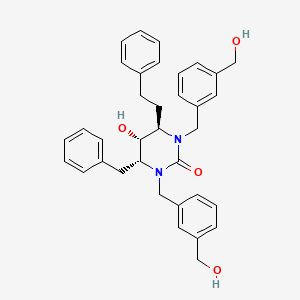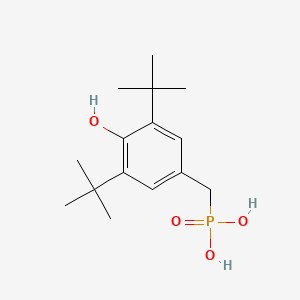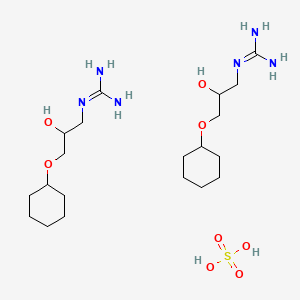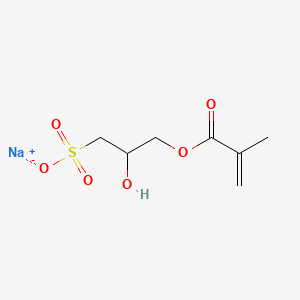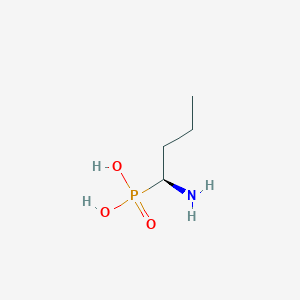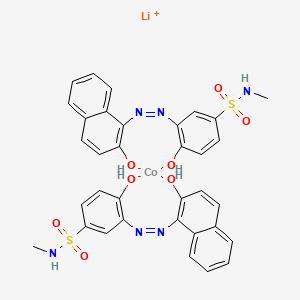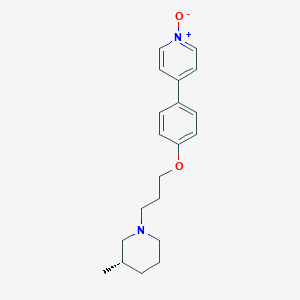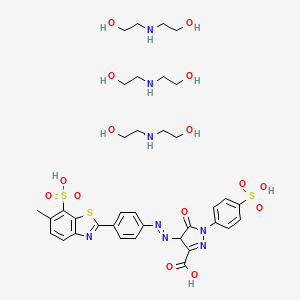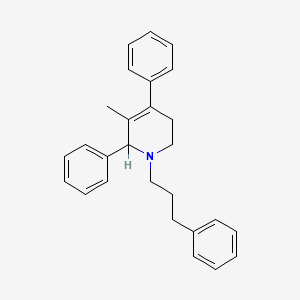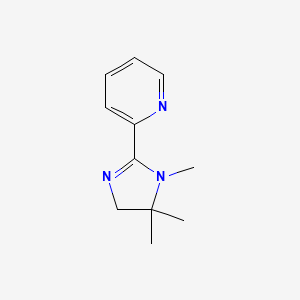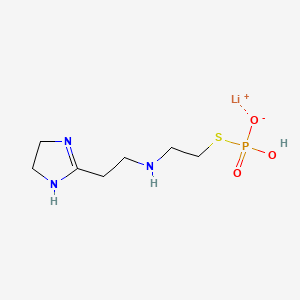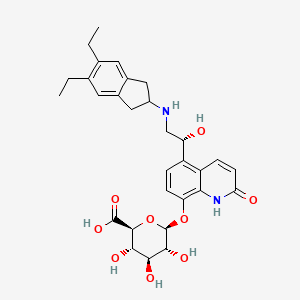
Acetamide, N-methyl-2-phenyl-2-((trimethylsilyl)oxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, N-methyl-2-phenyl-2-((trimethylsilyl)oxy)- is a complex organic compound with a unique structure that includes a phenyl group, a trimethylsilyl group, and an acetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-methyl-2-phenyl-2-((trimethylsilyl)oxy)- typically involves the reaction of N-methyl-2-phenylacetamide with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The general reaction scheme is as follows:
N-methyl-2-phenylacetamide+trimethylsilyl chloride→Acetamide, N-methyl-2-phenyl-2-((trimethylsilyl)oxy)-+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Acetamide, N-methyl-2-phenyl-2-((trimethylsilyl)oxy)- can undergo various chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form phenyl ketones or carboxylic acids.
Reduction: The acetamide moiety can be reduced to form amines.
Substitution: The trimethylsilyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Substitution reactions often involve nucleophiles such as halides or alkoxides.
Major Products
Oxidation: Phenyl ketones, carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Acetamide, N-methyl-2-phenyl-2-((trimethylsilyl)oxy)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for amines.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Acetamide, N-methyl-2-phenyl-2-((trimethylsilyl)oxy)- involves its interaction with molecular targets such as enzymes and receptors. The trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The phenyl and acetamide moieties can interact with specific binding sites, modulating the activity of target proteins and pathways.
Comparación Con Compuestos Similares
Similar Compounds
Acetamide, N-methyl-N-phenyl-: Similar structure but lacks the trimethylsilyl group.
N-Methylacetamide, TMS derivative: Contains a trimethylsilyl group but differs in the overall structure.
Uniqueness
Acetamide, N-methyl-2-phenyl-2-((trimethylsilyl)oxy)- is unique due to the presence of both a phenyl group and a trimethylsilyl group, which confer distinct chemical and physical properties. This combination allows for specific interactions and applications that are not possible with similar compounds.
Propiedades
Número CAS |
151414-64-1 |
|---|---|
Fórmula molecular |
C12H19NO2Si |
Peso molecular |
237.37 g/mol |
Nombre IUPAC |
N-methyl-2-phenyl-2-trimethylsilyloxyacetamide |
InChI |
InChI=1S/C12H19NO2Si/c1-13-12(14)11(15-16(2,3)4)10-8-6-5-7-9-10/h5-9,11H,1-4H3,(H,13,14) |
Clave InChI |
XXIKRDXTDIWNRQ-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)C(C1=CC=CC=C1)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



